molecular formula C14H11ClN2 B1486330 3-{[(4-Chlorophenyl)methyl]amino}benzonitrile CAS No. 1019495-79-4

3-{[(4-Chlorophenyl)methyl]amino}benzonitrile

Cat. No.: B1486330
CAS No.: 1019495-79-4
M. Wt: 242.7 g/mol
InChI Key: DUXCUOKODZVGIP-UHFFFAOYSA-N
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Description

3-{[(4-Chlorophenyl)methyl]amino}benzonitrile is a useful research compound. Its molecular formula is C14H11ClN2 and its molecular weight is 242.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-8,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXCUOKODZVGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(4-Chlorophenyl)methyl]amino}benzonitrile, also known as a benzonitrile derivative, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to a benzonitrile moiety, contributing to its biological activity. Its chemical structure can be represented as follows:

  • Chemical Formula : C13_{13}H11_{11}ClN2_2
  • CAS Number : 1019495-79-4

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity against various bacterial and fungal strains. The results are summarized in Table 1:

MicroorganismInhibition Zone (mm)Reference Compound (Ampicillin)
Staphylococcus aureus2224
Escherichia coli2025
Bacillus subtilis2528
Candida albicans1820

The compound displayed inhibition zones ranging from 16 to 31 mm, indicating strong activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown cytotoxic effects against the MDA-MB-231 breast cancer cell line.

Cytotoxicity Studies

Table 2 summarizes the cytotoxicity results:

CompoundIC50_{50} (μM)
This compound27.6
Control (Doxorubicin)15.5

The IC50_{50} value of 27.6 μM indicates that the compound has moderate cytotoxicity against breast cancer cells, suggesting potential for further development as an anticancer agent .

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has been studied for its enzyme inhibitory effects.

Enzyme Inhibition Profile

Research indicates that it acts as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. The inhibition data is presented in Table 3:

EnzymeInhibition (%)Reference Compound (Donepezil)
Acetylcholinesterase6570
Urease7580

These findings suggest that the compound could be useful in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and urea cycle disorders .

Molecular Docking Studies

To understand the binding interactions of the compound at a molecular level, docking studies were performed. The results indicated that it binds effectively to target sites similar to established inhibitors like Methotrexate.

Binding Affinity Data

The binding affinity values are summarized in Table 4:

CompoundBinding Energy (kcal/mol)
This compound-9.43
Methotrexate-5.4

This data highlights the potential of the compound as a lead candidate for drug development in antimicrobial and anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(4-Chlorophenyl)methyl]amino}benzonitrile
Reactant of Route 2
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3-{[(4-Chlorophenyl)methyl]amino}benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.